N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine is a compound that combines the structural features of fluorene and pyrimidine Fluorene is a polycyclic aromatic hydrocarbon, while pyrimidine is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 9-fluorenone with 4,6-dimethylpyrimidin-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and solvent under reflux conditions. For example, a common method involves using ethanol as the solvent and acetic acid as the catalyst .
Industrial Production Methods
the principles of multicomponent reactions and cascade reactions, which are efficient and cost-effective, could be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while reduction yields amine derivatives .
Scientific Research Applications
N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, including organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide: This compound shares the fluorenylidene moiety and has similar synthetic routes.
Fluorenone derivatives: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine is unique due to the combination of the fluorene and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N-(fluoren-9-ylideneamino)-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-12-11-13(2)21-19(20-12)23-22-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWACFKEKMRQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C2C3=CC=CC=C3C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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